

# A Comparative Analysis of Hydroxyphenyl Propamidobenzoic Acid and Tacrolimus in Preclinical Dermatitis Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Hydroxyphenyl propamidobenzoic acid*

**Cat. No.:** B3029549

[Get Quote](#)

## Introduction: Addressing the Unmet Needs in Dermatitis Therapy

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of epidermal barrier dysfunction, immune dysregulation, and intense pruritus.<sup>[1]</sup> The therapeutic landscape has been dominated by topical corticosteroids, which, despite their efficacy, are associated with potential long-term side effects such as skin atrophy.<sup>[2]</sup> This has driven the search for alternative and complementary therapeutic agents. Among the established non-steroidal options is tacrolimus, a potent calcineurin inhibitor that has demonstrated significant efficacy in managing moderate-to-severe AD.<sup>[2][3][4]</sup> Concurrently, there is growing interest in novel ingredients with strong safety profiles and targeted anti-inflammatory and anti-pruritic properties, such as **Hydroxyphenyl propamidobenzoic acid** (HPPBA).

This guide provides a comparative study of HPPBA and tacrolimus, evaluating their performance in relevant preclinical dermatitis models. We will delve into their distinct mechanisms of action, present supporting experimental data from both *in vitro* and *in vivo* models, and propose a framework for their direct comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to

understand the relative merits and potential applications of these two compounds in the context of dermatitis therapy.

## Mechanisms of Action: Two Distinct Approaches to Quelling Inflammation

The efficacy of any therapeutic agent is rooted in its mechanism of action. HPPBA and tacrolimus operate through fundamentally different, yet potentially complementary, pathways to alleviate the signs and symptoms of dermatitis.

### Hydroxyphenyl Propamidobenzoic Acid (HPPBA): A Neuro-Soothing Agent Inspired by Nature

HPPBA is a synthetic analog of avenanthramides, the active anti-inflammatory components found in oats.[5][6] Its primary mechanism is centered on mitigating neurogenic inflammation and itch, key drivers of the AD itch-scratch cycle.[7][8]

Key mechanistic attributes of HPPBA include:

- **Anti-itch and Anti-irritant Properties:** HPPBA has been shown to significantly reduce itchiness and redness.[9] This is thought to be mediated through its interaction with the mast cell receptor MRGPRX2, which plays a role in the interplay between the nervous and immune systems in the skin.[10][11]
- **Inhibition of Mast Cell Degranulation:** By targeting MRGPRX2, HPPBA can reduce the release of histamine from mast cells, a key mediator of itching and vasodilation.[10][11]
- **Anti-inflammatory Effects:** HPPBA exhibits broader anti-inflammatory activity, potentially through the inhibition of the NF- $\kappa$ B signaling pathway, a central regulator of pro-inflammatory gene expression.[12][13][14]

### Tacrolimus: A Potent Immunosuppressant Targeting T-Cell Activation

Tacrolimus (also known as FK506) is a macrolide lactone that functions as a powerful immunosuppressant.[15] Its mechanism of action is well-characterized and revolves around the

inhibition of calcineurin, a key enzyme in the activation of T-lymphocytes.[3][16]

The signaling cascade for tacrolimus is as follows:

- Tacrolimus binds to the intracellular protein FKBP-12.[16]
- The resulting tacrolimus-FKBP-12 complex then binds to and inhibits calcineurin.[16][17]
- This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).[16][17]
- Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate the transcription of genes for pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[11][16][18]

By halting this cascade, tacrolimus effectively suppresses the activation of T-cells, which are central to the inflammatory response in atopic dermatitis.[3][16] Additionally, studies have shown that tacrolimus can inhibit the degranulation of mast cells and basophils, further contributing to its anti-inflammatory and anti-allergic effects.[19][20][21]

Diagram of the Tacrolimus Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Tacrolimus inhibits T-cell activation by blocking calcineurin.

# In Vitro Evaluation: Dissecting Cellular Responses in Reconstructed Human Epidermis

To assess the direct effects of HPPBA and tacrolimus on skin cells in a controlled environment, a Reconstructed Human Epidermis (RHE) model mimicking atopic dermatitis is an invaluable tool.[\[1\]](#)[\[4\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

## Experimental Protocol: Atopic Dermatitis RHE Model

- Model Induction: Normal human epidermal keratinocytes are cultured to form a stratified epidermis.[\[23\]](#) To induce an AD-like phenotype, the RHE is treated with a cocktail of pro-inflammatory and Th2-related cytokines (e.g., TNF- $\alpha$ , IL-4, IL-13, and IL-31).[\[22\]](#)
- Treatment Application: HPPBA and tacrolimus are topically applied to the RHE models at varying concentrations. A vehicle control is also included.
- Endpoint Analysis: After a defined incubation period (e.g., 24-48 hours), the following endpoints are assessed:
  - Barrier Protein Expression: Quantitative analysis (e.g., qPCR or Western blot) of key barrier proteins such as filaggrin, loricrin, and claudin-1.[\[22\]](#)
  - Cytokine Secretion: Measurement of pro-inflammatory cytokines (e.g., TSLP, IL-6, IL-8) in the culture medium by ELISA.
  - Histological Analysis: H&E staining to evaluate epidermal thickness, morphology, and signs of inflammation.[\[22\]](#)

### Experimental Workflow for the In Vitro RHE Model



[Click to download full resolution via product page](#)

Caption: Workflow for comparing HPPBA and tacrolimus in an RHE model.

## Comparative Performance and Expected Outcomes

| Parameter            | Hydroxyphenyl<br>Propamidobenzoic Acid<br>(HPPBA)                                                            | Tacrolimus                                                                                                     |
|----------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| Barrier Function     | Expected to improve the expression of barrier proteins, counteracting the effects of inflammatory cytokines. | May have a lesser direct effect on barrier protein expression compared to its potent anti-inflammatory action. |
| Cytokine Secretion   | Expected to reduce the secretion of pro-inflammatory cytokines like TSLP, IL-6, and IL-8.                    | Expected to strongly inhibit the production of a broad range of pro-inflammatory cytokines.                    |
| Histological Changes | Expected to reduce epidermal hyperplasia and signs of inflammation.                                          | Expected to significantly reduce inflammatory cell infiltration and epidermal thickening.                      |

## In Vivo Assessment: Evaluating Efficacy in a Clinically Relevant Mouse Model

The oxazolone-induced dermatitis model in mice is a well-established and widely used model for studying allergic contact dermatitis and atopic dermatitis-like inflammation.[\[2\]](#)[\[7\]](#)[\[15\]](#)[\[18\]](#)[\[25\]](#) [\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#) This model allows for the evaluation of therapeutic agents in a living system, providing insights into their overall efficacy and impact on the complex inflammatory cascade.

## Experimental Protocol: Oxazolone-Induced Dermatitis in Mice

- Sensitization (Day 0): A solution of oxazolone (e.g., 1.5% in acetone) is applied to a shaved area on the abdomen of BALB/c mice.[\[25\]](#)
- Resting Period (Day 1-6): A period of 7 days is allowed for the development of a primary immune response.[\[25\]](#)

- Challenge (Day 7 onwards): A lower concentration of oxazolone (e.g., 1% in acetone) is topically applied to one ear.[25] For a chronic model, this challenge is repeated every other day.[27]
- Treatment: HPPBA, tacrolimus, or a vehicle control is applied topically to the inflamed ear according to a predefined schedule.
- Endpoint Analysis:
  - Ear Swelling: Ear thickness is measured using a digital micrometer at various time points after the challenge.[25]
  - Clinical Scoring: The severity of erythema, scaling, and excoriation is visually scored.
  - Histology: Ear tissue is collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils, mast cells).[27]
  - Biomarker Analysis: Serum levels of total and oxazolone-specific IgE are measured by ELISA.[27] Cytokine levels (e.g., IL-4, IL-5, TNF- $\alpha$ ) in ear tissue homogenates are quantified by qPCR or ELISA.[27]

## Comparative Performance Data

While direct head-to-head comparative studies are not readily available in the public domain, we can project the expected performance based on existing data for each compound.

| Endpoint                                | Hydroxyphenyl<br>Propamidobenzoic Acid<br>(HPPBA)                                                                                                                            | Tacrolimus                                                                                  |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| Ear Swelling Reduction                  | Expected to significantly reduce ear edema due to its anti-inflammatory properties.                                                                                          | Proven to markedly reduce ear inflammation in the oxazolone-induced model. <sup>[7]</sup>   |
| Clinical Score Improvement              | Expected to reduce redness and other clinical signs of dermatitis. A manufacturer's study on a 2% HPPBA-containing product showed a 50% reduction in redness. <sup>[9]</sup> | Demonstrated to improve clinical signs of dermatitis in various models. <sup>[15][28]</sup> |
| Reduction in Itch (Scratching Behavior) | A key expected outcome, with a manufacturer's study reporting a 65% reduction in itchiness. <sup>[9]</sup>                                                                   | Shown to inhibit scratching behavior in murine models of dermatitis. <sup>[31]</sup>        |
| Inflammatory Cell Infiltration          | Expected to reduce the infiltration of mast cells and other inflammatory cells.                                                                                              | Known to decrease the infiltration of T-cells and other immune cells. <sup>[15]</sup>       |
| Serum IgE Levels                        | May have a moderate effect on reducing IgE levels.                                                                                                                           | Shown to reduce elevated IgE levels in dermatitis models. <sup>[15]</sup>                   |
| Pro-inflammatory Cytokines              | Expected to downregulate the expression of key pro-inflammatory cytokines.                                                                                                   | Potently inhibits the expression of Th2 cytokines like IL-4 and IL-5. <sup>[20][32]</sup>   |

## Proposed Head-to-Head Comparative Study Design

To provide a definitive comparison, a rigorously designed study is essential. The following outlines a proposed experimental design to directly compare the efficacy of HPPBA and tacrolimus.

### Diagram of the Proposed Comparative Study Design

[Click to download full resolution via product page](#)

Caption: Proposed workflow for a head-to-head *in vivo* comparison.

This study would enable a direct, quantitative comparison of the two compounds across a range of clinically relevant endpoints, providing valuable data for their potential positioning in dermatitis therapy.

# Conclusion: Distinct yet Potentially Synergistic Roles in Dermatitis Management

This comparative analysis reveals that **Hydroxyphenyl propamidobenzoic acid** and tacrolimus offer distinct approaches to managing dermatitis. Tacrolimus is a potent immunosuppressant with a well-established, broad anti-inflammatory effect mediated through the inhibition of T-cell activation.<sup>[3][16]</sup> Its efficacy in moderate-to-severe atopic dermatitis is well-documented.<sup>[2][4]</sup>

HPPBA, on the other hand, presents as a more targeted agent, primarily addressing the neurogenic inflammation and itch that are major contributors to the patient's burden in dermatitis.<sup>[7][8][10][11]</sup> Its mechanism, centered on the inhibition of mast cell degranulation and potentially the NF- $\kappa$ B pathway, suggests a strong role in alleviating the sensory symptoms of the disease.<sup>[10][11][12][13][14]</sup>

While tacrolimus offers powerful immunosuppression, HPPBA provides a focused anti-pruritic and soothing action. The data suggests that HPPBA could be a valuable option for mild-to-moderate dermatitis, or as an adjunctive therapy with agents like tacrolimus to specifically target the persistent itch that can remain even when inflammation is well-controlled. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential synergies between these two compounds.

## References

- Acta Derm Venereol. (2006). Prolonged Topical Application of Tacrolimus Inhibits Immediate Hypersensitivity Reactions by Reducing Degranulation of Mast Cells. *Acta Derm Venereol*, 86(1), 13-6. [\[Link\]](#)
- British Journal of Dermatology. (2005). Topical pimecrolimus and tacrolimus transiently induce neuropeptide release and mast cell degranulation in murine skin.
- American Journal of Clinical Dermatology. (2003). Tacrolimus ointment (Protopic) for atopic dermatitis.
- Journal of Inflammation Research. (2019). Immunomodulatory effects of tacrolimus (FK506) for the treatment of allergic diseases.
- Pharmacology Discovery Services. (n.d.). Dermatitis, Contact, Oxazolone-Induced, Acute.
- Annals of Allergy, Asthma & Immunology. (2002). Tacrolimus inhibits cytokine production and chemical mediator release following antigen stimulation of passively sensitized human lung tissues. *Annals of Allergy, Asthma & Immunology*, 89(5), 517-523. [\[Link\]](#)

- ResearchGate. (n.d.). Experimental protocol of this study. (A) Chemical structure of oxazolone. (B) Experimental protocol for the induction of AD-like skin and PM exposure. (C) Closedsystem chamber attached to a nebulizer for PM exposure.
- Bio-protocol. (2017). 2.3. Induction of Topical AD-Like Skin Dermatitis in Mice by Oxazolone and Treatment with DQ. Bio-protocol, 7(21), e2601. [\[Link\]](#)
- Experimental Dermatology. (2018). Reconstructed human epidermis for in vitro studies on atopic dermatitis: A review.
- Zhonghua Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. (2012). [Study of Tacrolimus Intranasal Treatment for Allergic Asthma in Mice]. Zhonghua Er Bi Yan Hou Tou Jing Wai Ke Za Zhi, 47(10), 844-849. [\[Link\]](#)
- PLOS ONE. (2022). Skin microbiota of oxazolone-induced contact hypersensitivity mouse model. PLOS ONE, 17(10), e0276279. [\[Link\]](#)
- International Journal of Molecular Sciences. (2021). An Inflamed and Infected Reconstructed Human Epidermis to Study Atopic Dermatitis and Skin Care Ingredients. International Journal of Molecular Sciences, 22(16), 8852. [\[Link\]](#)
- Experimental Dermatology. (2024). Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone.
- ResearchGate. (n.d.). Reconstructed human epidermis for in vitro studies on atopic dermatitis: A review.
- Allergy. (2003). A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite *Dermatophagoides farinae*. Allergy, 58(2), 139-145. [\[Link\]](#)
- Symrise. (2023, September 7). Symrise introduces cosmetic ingredient from oats: SymCalmin® Avena soothes sensitive skin.
- Cells. (2021).
- ResearchGate. (n.d.). Effect of tacrolimus ointment on House Dust Mite induced eczema phenotype in flaky tail mice.
- International Journal of Molecular Sciences. (2021). Translational Relevance of Mouse Models of Atopic Dermatitis. International Journal of Molecular Sciences, 22(4), 1621. [\[Link\]](#)
- Global Cosmetic Industry. (2024, March 1). Symrise's Organic SymCalmin Avena Targets Histamine Release & Redness to Soothe the Skin.
- Frontiers in Immunology. (2017). Atopic Dermatitis Studies through In Vitro Models. Frontiers in Immunology, 8, 883. [\[Link\]](#)
- NEUROFIT. (n.d.). In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation.
- Disease Models & Mechanisms. (2018). Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2R<sup>γ</sup> null mice engrafted with human peripheral blood mononuclear cells. Disease Models & Mechanisms, 11(10), dmm034785. [\[Link\]](#)

- Allergy, Asthma & Immunology Research. (2014). Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice. *Allergy, Asthma & Immunology Research*, 6(1), 53-60. [\[Link\]](#)
- Archives of Dermatological Research. (2015). Topical glucocorticoid or pimecrolimus treatment suppresses thymic stromal lymphopoietin-related allergic inflammatory mechanism in an oxazolone-induced atopic dermatitis murine model. *Archives of Dermatological Research*, 307(7), 569-581. [\[Link\]](#)
- Contact Dermatitis. (2023). Allergic contact dermatitis from a skin-calming cream containing **hydroxyphenyl propamidobenzoic acid**.
- Journal of Visualized Experiments. (2012). A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. *Journal of Visualized Experiments*, (69), e4232. [\[Link\]](#)
- ResearchGate. (n.d.). House dust mite reduction and avoidance measures for treating eczema (Protocol).
- Wikipedia. (n.d.). Atopic dermatitis.
- Asian Pacific Journal of Allergy and Immunology. (2019). Successful treatment of atopic dermatitis with house dust mite sublingual immunotherapy tablets. *Asian Pacific Journal of Allergy and Immunology*, 37(2), 113-115. [\[Link\]](#)
- INCI Decoder. (n.d.). **Hydroxyphenyl Propamidobenzoic Acid**.
- UL Prospector. (n.d.). SymCalmin® by Symrise.
- Molecules. (2019).
- The Journal of Allergy and Clinical Immunology. (1998). Induction of atopic dermatitis by inhalation of house dust mite. *The Journal of Allergy and Clinical Immunology*, 102(5), 847-853. [\[Link\]](#)
- ResearchGate. (n.d.). Allergic contact dermatitis from a skin-calming cream containing **hydroxyphenyl propamidobenzoic acid**.
- European Journal of Pharmacology. (2011). Comparison of the efficacy of tacrolimus and cyclosporine A in a murine model of dinitrofluorobenzene-induced atopic dermatitis. *European Journal of Pharmacology*, 650(1), 384-389. [\[Link\]](#)
- PubMed. (n.d.). Allergic contact dermatitis from a skin-calming cream containing **hydroxyphenyl propamidobenzoic acid**.
- Bioorganic & Medicinal Chemistry. (2018). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. *Bioorganic & Medicinal Chemistry*, 26(19), 5227-5237. [\[Link\]](#)
- Axela Bio. (n.d.). Mast Cell Degranulation Assay.
- Frontiers in Immunology. (2024). An optimized method for IgE-mediated degranulation of human lung mast cells. *Frontiers in Immunology*, 15, 1389828. [\[Link\]](#)
- Cellomics Biosciences. (n.d.). Mast Cell Degranulation Assay.

- International Journal of Molecular Sciences. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14305. [\[Link\]](#)
- PLOS ONE. (2017). Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice. PLOS ONE, 12(6), e0179270. [\[Link\]](#)
- Nutrients. (2021). Combining Topical and Oral Botanicals for Skin Redness, Pigmentation, Sleep, and Mood: A Randomized Controlled Study. Nutrients, 13(7), 2193. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicaljournalssweden.se [medicaljournalssweden.se]
- 4. Reconstructed human epidermis for in vitro studies on atopic dermatitis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allergic contact dermatitis from a skin-calming cream containing hydroxyphenyl propamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. symrise.com [symrise.com]
- 11. gcimagazine.com [gcimagazine.com]
- 12. mdpi.com [mdpi.com]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice | PLOS One [journals.plos.org]
- 15. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical pimecrolimus and tacrolimus transiently induce neuropeptide release and mast cell degranulation in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Prolonged topical application of tacrolimus inhibits immediate hypersensitivity reactions by reducing degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunomodulatory effects of tacrolimus (FK506) for the treatment of allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tacrolimus inhibits cytokine production and chemical mediator release following antigen stimulation of passively sensitized human lung tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Advanced In Vitro Three-Dimensional Skin Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Atopic Dermatitis Studies through In Vitro Models [frontiersin.org]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. 2.3. Induction of Topical AD-Like Skin Dermatitis in Mice by Oxazolone and Treatment with DQ [bio-protocol.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Translational Relevance of Mouse Models of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2R<sup>γ</sup>null mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Topical glucocorticoid or pimecrolimus treatment suppresses thymic stromal lymphopoitin-related allergic inflammatory mechanism in an oxazolone-induced atopic dermatitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Comparison of the efficacy of tacrolimus and cyclosporine A in a murine model of dinitrofluorobenzene-induced atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. [Study of tacrolimus intranasal treatment for allergic asthma in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Hydroxyphenyl Propamidobenzoic Acid and Tacrolimus in Preclinical Dermatitis Models]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029549#a-comparative-study-of-hydroxyphenyl-propamidobenzoic-acid-and-tacrolimus-in-dermatitis-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)